4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile
Overview
Description
LY320135 is a selective antagonist for the brain cannabinoid receptor type 1 (CB1). It has a significantly higher affinity for the CB1 receptor compared to the peripheral cannabinoid receptor type 2 (CB2). This compound has been extensively studied for its potential in reversing the effects of cannabinoids and its role in various physiological processes .
Preparation Methods
The synthesis of LY320135 involves several steps, starting with the preparation of the core benzofuran structure. The synthetic route typically includes:
Formation of the benzofuran core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of methoxy groups and other functional groups to the benzofuran core.
Final coupling: The final step involves coupling the benzofuran core with a benzonitrile derivative to form LY320135
Industrial production methods for LY320135 are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
LY320135 undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
LY320135 has several scientific research applications:
Chemistry: It is used as a tool to study the binding and activity of cannabinoid receptors.
Biology: LY320135 helps in understanding the physiological roles of cannabinoid receptors in various biological processes.
Medicine: It has potential therapeutic applications in conditions where modulation of the cannabinoid system is beneficial, such as pain management, appetite regulation, and neuroprotection.
Industry: LY320135 can be used in the development of new drugs targeting the cannabinoid system .
Mechanism of Action
LY320135 acts as a selective antagonist for the CB1 receptor. It binds to the CB1 receptor with high affinity, blocking the effects of endogenous cannabinoids like anandamide. This blockade prevents the activation of downstream signaling pathways, such as the inhibition of adenylate cyclase and modulation of ion channels. By blocking these pathways, LY320135 can reverse the physiological effects mediated by CB1 receptor activation .
Comparison with Similar Compounds
LY320135 is unique in its high selectivity for the CB1 receptor over the CB2 receptor. Similar compounds include:
SR141716A (Rimonabant): Another CB1 receptor antagonist with similar selectivity but different chemical structure.
AM251: A CB1 receptor antagonist with a different binding profile and chemical structure.
SR144528: A selective CB2 receptor antagonist, highlighting the specificity of LY320135 for CB1 .
LY320135 stands out due to its unique benzofuran structure and its high selectivity for the CB1 receptor, making it a valuable tool in cannabinoid research.
Properties
IUPAC Name |
4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNSGDFWBJWWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027464 | |
Record name | 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-56-3 | |
Record name | 4-[[6-Methoxy-2-(4-methoxyphenyl)-3-benzofuranyl]carbonyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176977-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 320135 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176977563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY 320135 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LY-320135 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJY03984CT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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